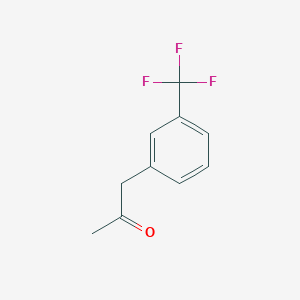

3-(Trifluoromethyl)phenylacetone

Übersicht

Beschreibung

3-(Trifluoromethyl)phenylacetone is a chemical compound that belongs to the class of organic compounds known as trifluoromethylated aromatics. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to an aromatic ring. The trifluoromethyl group is known for its electron-withdrawing properties and its ability to influence the physical and chemical properties of the molecules to which it is attached.

Synthesis Analysis

The synthesis of trifluoromethylated compounds can be complex due to the reactivity of the trifluoromethyl group. However, research has shown that certain precursors like trifluorotriacetic acid lactone and hexafluorodehydroacetic acid can be used to synthesize a variety of azaheterocycles and aminoenones . Another approach involves the modified Gomberg condensation, which was used to synthesize 3-(Trifluoromethyl)-1,1′-biphenyl from 3-trifluoromethylaniline . Although not directly related to 3-(Trifluoromethyl)phenylacetone, these methods provide insight into the synthetic strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is significantly influenced by the trifluoromethyl group. For instance, Tris[3, 5-bis(trifluoromethyl)phenyl]arsine oxide exhibits a phase transition from a trigonal space group to a monoclinic space group when cooled from 293 K to 100 K . This indicates that the trifluoromethyl groups can affect the overall molecular conformation and crystal packing of the compound.

Chemical Reactions Analysis

Trifluoromethylated compounds are known to participate in various chemical reactions. The study on the reactions of trifluorotriacetic acid lactone and hexafluorodehydroacetic acid with amines resulted in the formation of 2,6-bis(trifluoromethyl)-4-pyridones and aminoenones, which could further react with active methylene compounds to form fluorinated merocyanine dyes . This demonstrates the reactivity of trifluoromethylated compounds in nucleophilic attacks and their potential to form complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are largely defined by the presence of the trifluoromethyl group. For example, the disordered fluorine atoms of the trifluoromethyl groups in Tris[3, 5-bis(trifluoromethyl)phenyl]arsine oxide suggest rotational motion at room temperature, which slows down and becomes localized at lower temperatures . This behavior can influence the compound's solubility, boiling point, and stability. Additionally, the electron-withdrawing nature of the trifluoromethyl group can affect the acidity and reactivity of adjacent functional groups in the molecule.

Wissenschaftliche Forschungsanwendungen

Photoinduced Aromatic Trifluoromethylation : A study described a metal- and oxidant-free photochemical strategy for trifluoromethylation of unactivated arenes and heteroarenes. This process can be conducted under ultraviolet or visible light irradiation using photoexcited aliphatic ketones like acetone and diacetyl as radical initiators (Li et al., 2016).

Synthesis of Substituted 2-Phenylnaphthalenes : Another research demonstrated the synthesis of 2-phenylnaphthalenes from phenylacetones. The process involves a tandem aldol condensation-intramolecular Friedel-Crafts cyclization (Cotelle & Catteau, 1997).

Sonochemical Enantioselective Hydrogenation : An investigation into the enantioselective sonochemical hydrogenation of trifluoromethyl ketones over platinum catalysts was conducted. This reaction produced (R)-alcohol as a major product (Balázsik et al., 1999).

Synthesis of p-Substituted Carboxylic Acid Derivatives : Research into the synthesis of para-substituted carboxylic acid derivatives showed the formation of phenylacetone compounds through decarboxylation. This process uses the Wadsworth-Emmons (Wittig-Horner) reaction with corresponding phosphonates (Franke et al., 1975).

Trifluoromethyl Complexes and Arylboronic Acids : A study reported the synthesis and characterization of copper trifluoromethyl complexes. These complexes show potential in trifluoromethylating aryl and heteroaryl boronic acids under mild conditions (Zhang & Bie, 2016).

Superparamagnetic Nanoparticles in α‐Arylation : Research involved using superparamagnetic CuFe2O4 nanoparticles as a solid catalyst for the α‐arylation reaction of acetylacetone with iodobenzene, forming phenylacetone as the principal product. This showcases the potential of nanoparticles in catalysis (Nguyen et al., 2014).

Indirect Trifluoromethylation to Generate Isocoumarin Skeletons : An innovative method was introduced for constructing 3-trifluoromethyl isocoumarin skeletons, crucial in bioactive molecules, using an indirect trifluoromethylation reagent (Zhou et al., 2020).

Fluoro- and Oxy-trifluoromethylation of Arylacetylenes : A technique for one-step concurrent fluoro-trifluoromethylation of arylacetylenes was developed, enabling the synthesis of various functionalized trifluoromethylated Z-alkenes (Zhang et al., 2017).

Rh Nanoparticle Catalysts in Hydrogenation : A study showcased the hydrogenation of phenylacetone to cyclohexylacetone using Rh nanoparticles and phosphine ligand additives, achieving selective reduction of the aromatic ring (Snelders et al., 2012).

Oxidative Trifluoromethylation and Trifluoromethylthiolation : This research highlighted the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals, detailing oxidative trifluoromethylation reactions with various substrates (Chu & Qing, 2014).

Safety And Hazards

3-(Trifluoromethyl)phenylacetone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a physician .

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHQCDCEBDRIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176320 | |

| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)phenylacetone | |

CAS RN |

21906-39-8 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21906-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(α,α,α-trifluoro-m-tolyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(α,α,α-Trifluoro-m-tolyl)-2-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX2CXD4DHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)

![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)